molecular formula C14H14N2O6S B14875784 ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate

ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B14875784
M. Wt: 338.34 g/mol
InChI Key: QRYSSWPHOGGUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines a pyran ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyran and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, methoxy groups, and carboxamides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties can be exploited in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-4-methylthiazole-5-carboxylate can be compared with similar compounds such as:

    Methyl 2-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)-3-methylbutanoate: This compound shares a similar pyran and carboxamido structure but differs in the thiazole ring and ester group.

    This compound analogs: Various analogs with modifications in the pyran or thiazole rings can be synthesized to study structure-activity relationships.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

ethyl 2-[(5-methoxy-4-oxopyran-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14N2O6S/c1-4-21-13(19)11-7(2)15-14(23-11)16-12(18)9-5-8(17)10(20-3)6-22-9/h5-6H,4H2,1-3H3,(H,15,16,18)

InChI Key

QRYSSWPHOGGUFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C(=CO2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.